Txnip-IN-1

Description

TXNIP-IN-1 (Thioredoxin-interacting protein-thioredoxin complex inhibitor) is a small-molecule compound designed to disrupt the interaction between TXNIP and TRX, a key regulatory complex implicated in oxidative stress, metabolic disorders, and inflammatory pathways.

Properties

IUPAC Name |

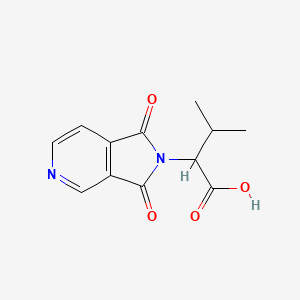

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDYLXVLROCGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

TXNIP-IN-1 undergoes various chemical reactions, including:

Oxidation and Reduction: this compound interacts with the thioredoxin system, which involves redox reactions.

Substitution Reactions:

Common reagents and conditions used in these reactions include oxidative stress inducers and reducing agents. The major products formed from these reactions are typically related to the inhibition of the TXNIP-TRX complex and subsequent cellular effects.

Scientific Research Applications

TXNIP-IN-1 has a wide range of scientific research applications:

Mechanism of Action

TXNIP-IN-1 exerts its effects by inhibiting the interaction between thioredoxin-interacting protein and thioredoxin. This inhibition disrupts the redox balance within cells, leading to various downstream effects:

Comparison with Similar Compounds

Key Properties

Mechanism of Action

TXNIP-IN-1 inhibits high glucose-induced TXNIP-TRX complex formation, reducing TNF-α expression in monocytes and suppressing TXNIP mRNA in human islets.

Comparison with Similar Compounds

Table 1: Molecular and Functional Comparison

Table 2: Pharmacological and Practical Properties

Key Contrasts

Enantiomeric Activity :

- This compound exists as a racemic mixture, with the (S)-enantiomer exhibiting significantly reduced activity compared to the (R)-form. This highlights the importance of stereochemistry in target engagement .

Mechanistic Specificity :

- This compound directly targets the TXNIP-TRX interaction, whereas (±)-Lisofylline modulates leukocyte activation via unrelated pathways .

Therapeutic Scope :

- This compound is prioritized for metabolic and cardiovascular research, while (±)-Lisofylline is explored for broader anti-inflammatory applications .

Biological Activity

Txnip-IN-1 is a small molecule designed to modulate the activity of Thioredoxin-interacting protein (TXNIP), a critical regulator of cellular redox status and implicated in various diseases, including diabetes and cancer. Understanding the biological activity of this compound involves exploring its mechanisms, effects on cellular pathways, and potential therapeutic applications.

Overview of TXNIP

TXNIP is known for its dual role as both a tumor suppressor and a promoter of cell death, depending on the cellular context and environmental stressors. It interacts primarily with thioredoxin (TRX), inhibiting its antioxidant activity, which can lead to increased oxidative stress within cells. This section outlines the biological functions of TXNIP, particularly in relation to this compound.

- Oxidative Stress Response : TXNIP is released from the nucleus under oxidative stress conditions, where it binds to TRX1 in the cytosol and TRX2 in mitochondria. This binding inhibits TRX's ability to reduce oxidative stress, thereby promoting apoptosis through the activation of apoptotic signaling pathways like ASK1 (apoptosis signal-regulating kinase 1) .

- Regulation of Inflammation : TXNIP plays a significant role in inflammation by activating the NLRP3 inflammasome, leading to increased production of pro-inflammatory cytokines such as IL-1β. This mechanism is crucial in diseases characterized by chronic inflammation, including diabetes .

- Cancer Biology : TXNIP has been shown to inhibit cancer cell migration and invasion by modulating metabolic states and redox homeostasis. Its expression levels correlate with tumor progression in various cancers such as melanoma and colorectal cancer .

Study 1: Effects on Diabetes Models

A recent study evaluated the impact of this compound on diabetic mouse models. The results demonstrated that this compound administration led to:

- Improved Glucose Homeostasis : TXNIP deficiency enhanced glucose metabolism and reduced insulin resistance.

- Reduced Oxidative Stress Markers : Mice treated with this compound showed decreased levels of reactive oxygen species (ROS) and lower inflammation markers compared to controls .

Study 2: Antitumor Activity

In cancer research, this compound was tested for its potential to enhance the efficacy of chemotherapy agents:

- Synergistic Effects with Chemotherapy : In vitro studies indicated that this compound could lower the IC50 values for cisplatin in glioma cells, suggesting enhanced sensitivity to treatment .

- Mechanistic Insights : The compound appeared to promote differentiation in cancer cells while suppressing their invasive capabilities, indicating a potential dual role in both inhibiting tumor growth and promoting apoptosis .

Data Tables

| Biological Activity | Effect of this compound | References |

|---|---|---|

| Glucose Metabolism | Improved | |

| Oxidative Stress | Reduced ROS | |

| Cancer Cell Invasion | Inhibited | |

| Apoptosis Induction | Enhanced |

Research Findings

Recent findings highlight several key aspects regarding the biological activity of this compound:

- TXNIP as a Therapeutic Target : Given its role in various pathological conditions, targeting TXNIP with compounds like this compound presents a novel therapeutic strategy for metabolic diseases and cancers.

- Redox Regulation : The modulation of redox-sensitive pathways by this compound underscores its potential as a therapeutic agent that can restore balance in oxidative stress-related diseases.

Q & A

Q. What is the molecular mechanism of TXNIP-IN-1 in inhibiting the TXNIP-TRX complex, and how is this characterized experimentally?

this compound disrupts the TXNIP-TRX interaction by competitively binding to TXNIP, thereby inhibiting its redox-regulatory function. Methodologically, this is validated through in vitro binding assays (e.g., surface plasmon resonance or co-immunoprecipitation) and structural analyses (X-ray crystallography or molecular docking simulations). Researchers should include negative controls (e.g., scrambled peptides) and validate specificity using TXNIP-knockout models .

Q. What are the standard protocols for assessing this compound's inhibitory efficacy in cellular models?

Standardized protocols involve dose-response curves (0.1–10 µM range) in TXNIP-expressing cell lines (e.g., HEK293 or cardiomyocytes), with thioredoxin activity measured via insulin disulfide reduction assays. Ensure consistency in cell passage numbers, serum-free pre-treatment, and normalization to housekeeping genes (e.g., GAPDH). Replicate experiments at least three times to account for biological variability .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound's off-target effects in redox signaling pathways?

Employ multi-omics approaches: transcriptomic profiling (RNA-seq) to identify dysregulated redox genes and proteomic analysis (LC-MS/MS) to detect post-translational modifications. Pair this with functional assays (e.g., ROS quantification using DCFH-DA probes) in this compound-treated vs. untreated cells. Use pathway enrichment tools (e.g., DAVID or Gene Ontology) to map non-TXNIP interactions .

Q. How can contradictions in this compound's inhibitory efficacy across different cellular models be resolved?

Contradictions often arise from variability in TXNIP expression levels or cellular redox states. Methodological solutions include:

Q. What methodological challenges arise when studying this compound's pharmacokinetics in in vivo models?

Key challenges include low bioavailability due to rapid hepatic clearance and instability in plasma. Address these by:

Q. How can researchers integrate this compound studies with broader redox biology frameworks?

Link findings to established theories like the Nrf2-Keap1 pathway or mitochondrial oxidative stress models. For example, test if this compound modulates Nrf2 nuclear translocation using immunofluorescence or subcellular fractionation. Theoretical integration strengthens mechanistic insights and identifies cross-pathway synergies .

Q. What experimental approaches are recommended to study this compound's long-term effects on cellular senescence?

Combine senescence-associated β-galactosidase (SA-β-gal) staining with transcriptomic analysis of senescence markers (e.g., p16INK4a, p21). Use longitudinal studies in primary cell cultures, monitoring telomere length (qFISH) and mitochondrial membrane potential (JC-1 dye). Include antioxidant controls (e.g., NAC) to isolate TXNIP-specific effects .

Q. How do in vitro findings for this compound translate to in vivo disease models, and what validation steps are critical?

Prioritize disease-relevant models (e.g., diabetic cardiomyopathy or ischemia-reperfusion injury). Validate in vitro hits by measuring cardiac function (echocardiography), fibrosis (Masson’s trichrome), and redox biomarkers (GSH/GSSG ratios) in treated animals. Cross-validate with genetic models (TXNIP-KO mice) to confirm target specificity .

Q. What strategies optimize this compound's selectivity against related redox regulators (e.g., glutaredoxin)?

Perform comparative inhibition assays using recombinant TXNIP, glutaredoxin, and thioredoxin. Employ computational alanine scanning to identify TXNIP-binding residues critical for selectivity. Validate findings with CRISPR-edited cell lines lacking non-target proteins .

Q. How should theoretical frameworks guide hypothesis generation for this compound's role in metabolic diseases?

Ground studies in the "redox stress hypothesis" of metabolic dysfunction. Formulate hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound ameliorate hepatic insulin resistance by decoupling TXNIP-mediated ER stress in obesity?" Link to prior work on TXNIP and insulin signaling .

Methodological Best Practices

- Data Analysis : Use mixed-effects models to account for batch variability in multi-experiment studies. Apply Benjamini-Hochberg correction for false discovery rates in omics datasets .

- Reproducibility : Pre-register protocols on platforms like Open Science Framework. Share raw data and code via repositories like Zenodo or GitHub .

- Ethical Compliance : Obtain institutional approval for animal studies (e.g., ARRIVE guidelines) and human cell line use (e.g., HIPAA compliance for patient-derived cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.